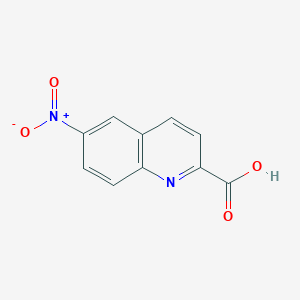

6-Nitroquinoline-2-carboxylic acid

Übersicht

Beschreibung

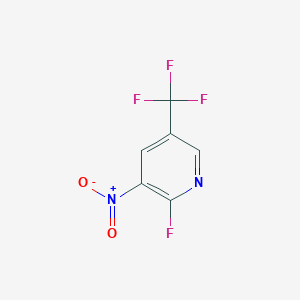

6-Nitroquinoline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. It has a molecular formula of C10H6N2O4 . This organic acid has a range of potential applications in various fields of scientific research and industry.

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Nitroquinoline-2-carboxylic acid, has been a subject of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

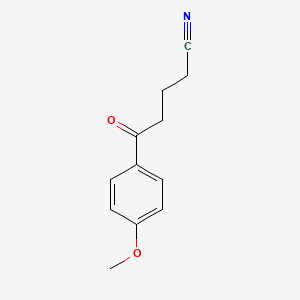

The molecular structure of 6-Nitroquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine moiety, with a nitro group attached to position 6 and a carboxylic acid group attached to position 2 . The molecular weight is 218.166 Da .Physical And Chemical Properties Analysis

6-Nitroquinoline-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 218.17 .Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Schistosomicidal Activity

- Metabolism in Schistosomicide : 6-Nitroquinoline derivatives, like 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, have been explored for their metabolism in various species including mice, rats, rabbits, and monkeys. These compounds are converted to their 6-hydroxymethyl analogues, showing significant schistosomicidal activity. Oxidation at the 2- and/or 6-positions yields carboxylic acid derivatives, although these do not demonstrate biological activity (Kaye & Woolhouse, 1972).

Synthesis and Antimicrobial Applications

- Antimicrobial Drug Synthesis : Research has been conducted on the synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, potentially useful as antimicrobial drugs. These compounds are derived from 6-nitroquinoline and show promising antibacterial activity (Glushkov, Marchenko, & Levshin, 1997).

Photolabile Protecting Groups

- Photolabile Caging Groups : 8-Nitroquinoline-based photolabile caging groups for carboxylic acid have been synthesized, showing improved photolysis efficiency. These compounds are useful for protecting small biological molecules and aiding in the study of biological processes (Sun et al., 2014).

Synthesis Optimization and Industrial Applications

- Industrial Synthesis : The synthesis of (S)-6-Nitroindoline-2-carboxylic acid, a component of many biologically active natural products, has been optimized for industrial applications. This synthesis process, starting from L-phenylalanine, is suitable for large-scale production due to its convenient conditions and low cost (Liu, Qian, & Chen, 2010).

Other Applications and Synthesis Methods

- High Yield Synthesis : An optimized method for synthesizing 8-nitroquinoline-2-carboxylic acid has been developed. This process includes nitration, oxidation, and hydrolysis steps, yielding nearly quantitative amounts of the compound, indicating its practicality for large-scale production (Gadomsky & Yakuschenko, 2016).

Safety and Hazards

The safety information for 6-Nitroquinoline-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Zukünftige Richtungen

Quinoline derivatives, including 6-Nitroquinoline-2-carboxylic acid, have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are considered vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of 6-Nitroquinoline-2-carboxylic acid and its derivatives could involve further exploration of their synthesis, chemical properties, and potential applications in various fields .

Wirkmechanismus

Target of Action

Quinoline derivatives, a class of compounds to which 6-nitroquinoline-2-carboxylic acid belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that quinoline derivatives can exhibit antibacterial activity by complexing with metal ions vital for bacterial growth .

Biochemical Pathways

Quinoline derivatives, in general, can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Quinoline derivatives can exhibit a range of effects, including antibacterial and antitumor activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

Eigenschaften

IUPAC Name |

6-nitroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)9-3-1-6-5-7(12(15)16)2-4-8(6)11-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOGTLCSNDGABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489163 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroquinoline-2-carboxylic acid | |

CAS RN |

30836-96-5 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)